Boronic Acid Moiety Retention: Structural Prerequisite for Proteasome Inhibition versus Inactive Deboronated Metabolites
3-Hydroxy Bortezomib retains the intact boronic acid moiety [B(OH)₂] at the C-terminal leucine position, which is the absolute structural prerequisite for covalent, reversible binding to the threonine hydroxyl of the 20S proteasome β5 subunit [1]. The principal circulating metabolites of bortezomib in humans—the diastereomeric carbinolamides M1 and M2—are products of oxidative deboronation and lack the boronic acid group entirely; they are pharmacologically inactive as proteasome inhibitors [1]. Among bortezomib metabolites that undergo further oxidation, 3-Hydroxy Bortezomib represents a tertiary hydroxylated species on the leucine side chain that preserves the boron atom, whereas the deboronated M3 and M4 metabolites do not [2]. This binary structural distinction means that only hydroxylated metabolites retaining boron are candidate active species for proteasome binding, positioning 3-Hydroxy Bortezomib in a qualitatively different functional class from the quantitatively dominant deboronated metabolites.
| Evidence Dimension | Presence of boronic acid moiety (B(OH)₂) essential for proteasome β5 subunit inhibition |
|---|---|
| Target Compound Data | Boronic acid moiety intact; molecular formula C₁₉H₂₅BN₄O₅ confirms boron retention |
| Comparator Or Baseline | M1/M2 deboronated carbinolamide metabolites: boron absent (oxidatively cleaved); no proteasome inhibitory activity |
| Quantified Difference | Binary qualitative difference: active pharmacophore present vs. absent. Deboronated metabolites confirmed inactive as 26S proteasome inhibitors. |
| Conditions | Metabolite structures confirmed by LC/MS/MS and high-field NMR using synthetic metabolite standards. In vivo human plasma samples post single IV bortezomib dose. |
Why This Matters
For researchers studying bortezomib metabolism, pharmacodynamics, or metabolite-mediated effects, 3-Hydroxy Bortezomib is the hydroxylated metabolite that retains potential proteasome-binding capability, unlike the major deboronated metabolites which are definitively inactive—making it the only circulating hydroxylated species relevant to target engagement studies.
- [1] Pekol T, Daniels JS, Labutti J, Parsons I, Nix D, Baronas E, Hsieh F, Gan LS, Miwa G. Human metabolism of the proteasome inhibitor bortezomib: identification of circulating metabolites. Drug Metab Dispos. 2005 Jun;33(6):771-7. doi: 10.1124/dmd.104.002956. PMID: 15764713. View Source
- [2] Lu C, Gallegos R, Li P, Xia CQ, Pusalkar S, Uttamsingh V, Nix D, Miwa GT, Gan LS. Investigation of drug-drug interaction potential of bortezomib in vivo in female Sprague-Dawley rats and in vitro in human liver microsomes. Drug Metab Dispos. 2006 Apr;34(4):702-8. doi: 10.1124/dmd.105.008060. PMID: 16443666. View Source
